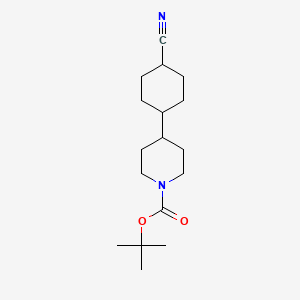

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

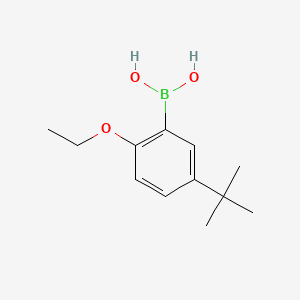

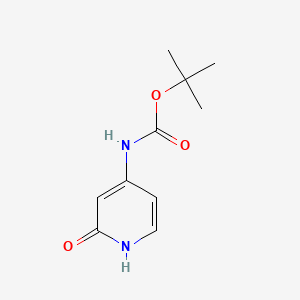

Tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H28N2O2 and its molecular weight is 292.423. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Intermediate Applications

Key Intermediate in Pharmaceutical Synthesis : This compound is used as a key intermediate in the synthesis of various pharmacologically active compounds. For example, it is utilized in the synthesis of Vandetanib, an important drug used in the treatment of certain types of cancer (Wang, Wang, Tang, & Xu, 2015). Additionally, it serves as an important intermediate in the synthesis of Crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Use in Anticancer Drug Synthesis : The compound is a crucial intermediate for the synthesis of small molecule anticancer drugs, highlighting its role in the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

Chemical Synthesis and Characterization

Role in Stereoselective Synthesis : It is involved in the stereoselective synthesis of piperidine derivatives that are fused with oxygen heterocycles, which are important in the development of new chemical entities (Moskalenko & Boev, 2014).

Contribution to Novel Scaffolds : This compound contributes to the development of new scaffolds for the preparation of substituted piperidines, expanding the diversity of chemical structures available for pharmaceutical development (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Corrosion Inhibition

- Application in Corrosion Inhibition : The compound has been investigated for its anticorrosive behavior, particularly for protecting carbon steel in corrosive environments. This application is significant in industrial settings where material durability is crucial (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

作用機序

Target of Action

Similar compounds such as “tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” are often used as intermediates in the synthesis of biologically active compounds .

Mode of Action

It’s likely that the compound interacts with its targets through its piperidine ring, a common structural motif in many biologically active compounds .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical processes, including neurotransmission and signal transduction .

Pharmacokinetics

The tert-butyl group is often used in drug design to improve the lipophilicity and thus the bioavailability of a compound .

Result of Action

As an intermediate, its primary role is likely in the synthesis of more complex compounds with specific biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of the compound .

特性

| { "Design of the Synthesis Pathway": "The synthesis of tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can be achieved through the reaction of 4-cyanocyclohexanone with tert-butyl 4-piperidonecarboxylate in the presence of a reducing agent. The resulting product can then be purified through recrystallization.", "Starting Materials": [ "4-cyanocyclohexanone", "tert-butyl 4-piperidonecarboxylate", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 4-cyanocyclohexanone in anhydrous ethanol.", "Step 2: Add tert-butyl 4-piperidonecarboxylate and a reducing agent (e.g. sodium borohydride) to the solution.", "Step 3: Stir the mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water and stirring.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Purify the product through recrystallization." ] } | |

CAS番号 |

162997-33-3 |

分子式 |

C17H28N2O2 |

分子量 |

292.423 |

IUPAC名 |

tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3 |

InChIキー |

QOCOQICNCWFZCK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)

![3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one](/img/structure/B573154.png)